molecular formula C5H8N2 B6210232 N-methyl-1H-pyrrol-1-amine CAS No. 110955-69-6

N-methyl-1H-pyrrol-1-amine

Cat. No. B6210232
CAS RN: 110955-69-6
M. Wt: 96.1
InChI Key:
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Description

“N-methyl-1H-pyrrol-1-amine” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but the second position is substituted with a nitrogen atom . Pyrroles are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrroles has been a versatile field of study for a long time due to its diverse biological and medicinal importance . A variety of methods have been developed for the synthesis of N-substituted pyrroles, including the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed reactions, oxidative cyclization, and cycloisomerization .


Molecular Structure Analysis

The molecular structure of “N-methyl-1H-pyrrol-1-amine” can be represented by the IUPAC Standard InChIKey: OXHNLMTVIGZXSG-UHFFFAOYSA-N . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrroles undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles . Other reactions include the preparation of N-acylpyrroles via condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Scientific Research Applications

Drug Discovery

Pyrrole derivatives, including “N-methyl-1H-pyrrol-1-amine”, play a crucial role in drug discovery . They exhibit a wide range of pharmacological actions and have high therapeutic value . The pyrrole moiety is a fundamental building block for many biologically active molecules .

Material Science

Pyrrole derivatives are also used in material science . Their unique properties make them suitable for various applications in this field .

Catalysis

Pyrrole derivatives are used in catalysis . They can participate in various chemical reactions, enhancing the rate and selectivity of these reactions .

Green Chemistry

Pyrrole derivatives are used in green chemistry . They are involved in the synthesis of pyrroles using green solvent-based methods, microwave-aided methods, and solvent-free methods .

Antipsychotic Drugs

Pyrrole-containing drugs are known to have antipsychotic properties . They can be used in the treatment of various mental health disorders .

Anticancer Drugs

Pyrrole-containing compounds have been found to have anticancer properties . They can be used in the treatment of various types of cancer, including leukemia, lymphoma, and myelofibrosis .

Antimicrobial Drugs

Pyrrole derivatives have antimicrobial properties . They can be used in the treatment of various bacterial, fungal, and protozoal infections .

Antimalarial Drugs

Pyrrole-containing compounds are used in the development of antimalarial drugs . They have been found to be effective against various strains of malaria .

These are just a few of the many applications of “N-methyl-1H-pyrrol-1-amine” and other pyrrole derivatives. The versatility, selectivity, and biocompatibility of these compounds make them valuable tools in various fields of scientific research .

Safety and Hazards

“N-methyl-1H-pyrrol-1-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-methyl-1H-pyrrol-1-amine” are not mentioned in the search results, it’s clear that many researchers are working to explore the potential of pyrrole and pyrrole-containing compounds against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-1H-pyrrol-1-amine can be achieved through a two-step process involving the reaction of 1H-pyrrole with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-pyrrole", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 1H-pyrrole is reacted with formaldehyde in methanol in the presence of hydrochloric acid to form N-methyl-1H-pyrrole-2-carbaldehyde.", "Step 2: N-methyl-1H-pyrrole-2-carbaldehyde is then reduced with sodium borohydride in the presence of sodium hydroxide and water to yield N-methyl-1H-pyrrol-1-amine." ] }

CAS RN

110955-69-6

Product Name

N-methyl-1H-pyrrol-1-amine

Molecular Formula

C5H8N2

Molecular Weight

96.1

Purity

95

Origin of Product

United States

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